molecular formula C10H20O B146172 4-Tert-butylcyclohexanol CAS No. 98-52-2

4-Tert-butylcyclohexanol

Cat. No.: B146172
CAS No.: 98-52-2
M. Wt: 156.26 g/mol
InChI Key: CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexanol (CAS: 98-52-2) is a cyclohexanol derivative with a tert-butyl substituent at the 4-position. Its molecular formula is C₁₀H₂₀O (molecular weight: 156.27 g/mol), and it exists as cis- and trans-isomers due to steric effects of the bulky tert-butyl group . The compound is synthesized via catalytic hydrogenation of 4-tert-butylcyclohexanone using rhodium or iridium catalysts, with methods optimized to control stereoselectivity (e.g., 94% cis isomer yield with rhodium-on-carbon) . Key applications include:

  • Catalysis: As a hydrophobic substrate in polymer nanoreactors due to its apolarity .
  • Cosmetics: In supramolecular formulations for anti-inflammatory and skin-barrier enhancement .
  • Analytical Chemistry: As an internal standard in gas chromatography (GC) for aroma analysis .

Preparation Methods

Catalytic Hydrogenation of 4-Tert-Butylphenol

The hydrogenation of 4-tert-butylphenol represents the most direct route to 4-tert-butylcyclohexanol. This method leverages heterogeneous and homogeneous catalysts to achieve high yields and stereoselectivity, with rhodium (Rh) and ruthenium (Ru) catalysts dominating industrial applications.

Ruthenium-Catalyzed Hydrogenation

Ruthenium-based systems excel in continuous-flow reactors, enabling rapid conversions under high-pressure conditions. For instance, a 50 wt.% solution of 4-tert-butylphenol in tetrahydrofuran (THF) hydrogenated at 180°C and 26 MPa over a Ru catalyst achieved 99.9% conversion to cis,trans-4-tert-butylcyclohexanol, with negligible residual starting material . The cis/trans ratio, however, remains less controllable in Ru systems, often requiring post-reaction isomerization.

Rhodium-Catalyzed Hydrogenation with Acid Additives

Rhodium catalysts paired with Brønsted acids significantly enhance cis-selectivity. Patent EP0755910A2 details the use of 5% Rh/C with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in isopropanol, achieving 93.4% yield and an 89.9:10.1 cis/trans ratio at 60°C and 1.1 MPa H₂ . The acid additives protonate the ketone intermediate, steering adsorption on the Rh surface to favor axial hydrogenation, thereby increasing cis-isomer formation.

Table 1: Rhodium-Catalyzed Hydrogenation with Acid Additives

CatalystAcid AdditiveTemperature (°C)Pressure (MPa)Yield (%)Cis Ratio (%)
5% Rh/CHCl (36%)601.193.489.9
5% Rh/CH₂SO₄ (98%)802.091.287.5

Hydrogenation of 4-Tert-Butylcyclohexanone

Alternative routes involve reducing 4-tert-butylcyclohexanone, offering finer control over stereochemistry. This two-step process—first oxidizing 4-tert-butylphenol to the ketone, then hydrogenating it—is favored for high-purity cis-isomer production.

Stereoselective Reduction with Ruthenium-Aminophosphine Complexes

A patent by Justia (20100204524) discloses a Ru-aminophosphine catalyst (RuX₂(PNH₂)ₐ(P₂)₆) that achieves >95% cis-selectivity under mild conditions (50°C, 3 MPa H₂) . The aminophosphine ligand modulates electron density at the Ru center, favoring equatorial adsorption of the ketone and subsequent axial hydrogen delivery. This method circumvents high-pressure requirements, enhancing industrial feasibility.

Solvent Effects on Stereochemical Outcomes

Supercritical carbon dioxide (scCO₂) as a solvent markedly influences reaction kinetics and selectivity. Studies using Rh/C in scCO₂ at 313 K and 22 MPa demonstrated a cis ratio of 76%, attributed to increased substrate solubility and reduced mass transfer limitations . Phase behavior analysis via the Peng-Robinson equation confirmed that CO₂ pressures >11 MPa solubilize 4-tert-butylphenol, accelerating hydrogenation rates tenfold compared to conventional solvents .

Solvent and Additive Optimization

Role of Supercritical Carbon Dioxide

Beyond enhancing solubility, scCO₂ modifies transition-state geometries. In Rh/C systems, the nonpolar CO₂ environment stabilizes the ketone’s equatorial adsorption, favoring cis-alcohol formation. At 27 MPa, conversions reached 90% within 2 hours, contrasting with <10% in hexane under identical conditions .

Comparative Analysis of Industrial Methods

Table 2: Industrial Methods for this compound Synthesis

MethodCatalystConditionsYield (%)Cis Ratio (%)Advantages
Direct Phenol HydrogenationRu/C180°C, 26 MPa H₂99.950.0High throughput, continuous flow
Phenol Hydrogenation + AcidRh/C + HCl60°C, 1.1 MPa H₂93.489.9Mild conditions, high cis-selectivity
Ketone HydrogenationRu-PNH₂50°C, 3 MPa H₂85.095.0Excellent stereocontrol
scCO₂-Mediated HydrogenationRh/C313 K, 22 MPa CO₂90.076.0Solvent-free, rapid kinetics

Scientific Research Applications

Cosmetic and Dermatological Applications

4-Tert-butylcyclohexanol has been recognized for its potential benefits in treating sensitive skin conditions.

Anti-inflammatory Properties

Research indicates that this compound acts as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist , which helps in blocking pain and inflammation pathways. A study published in the International Journal of Cosmetic Science demonstrated that formulations containing this compound significantly reduced symptoms associated with sensitive skin, such as stinging and burning sensations .

Key Findings:

  • In Vitro Studies: The compound effectively decreased the release of pro-inflammatory mediators and inhibited TRPV1 activation .
  • In Vivo Studies: A cream formulation including this compound and licochalcone A showed significant immediate relief from shaving-induced erythema .

Fragrance Industry

In the fragrance industry, this compound is valued for its olfactory properties. It can be used to enhance the scent profile of various products.

Odor Characteristics

The compound is noted for its pleasant odor, which can be manipulated to create desirable fragrance notes in perfumes and personal care products. It is often preferred in formulations due to its stability and compatibility with other fragrance ingredients .

Toxicological Research

The safety profile of this compound has been extensively studied, particularly regarding its genotoxicity and repeated dose toxicity.

Safety Assessments

  • Genotoxicity: Studies have shown that this compound is non-genotoxic, as evidenced by results from the Ames test and chromosome aberration assays .
  • Repeated Dose Toxicity: In subchronic toxicity studies, it was determined that the no observed adverse effect level (NOAEL) was 150 mg/kg/day, indicating a favorable safety margin for consumer exposure .

Environmental Impact

The environmental safety of this compound has been evaluated, showing that it poses minimal risk under current usage conditions. The calculated Margin of Exposure (MOE) for repeated dose toxicity endpoints was significantly above the threshold of toxicological concern (TTC), supporting its safe use in consumer products .

Summary Table of Applications

Application AreaKey Findings/Properties
Cosmetic/DermatologicalAnti-inflammatory; reduces stinging/burning sensations
Fragrance IndustryPleasant odor; enhances fragrance profiles
Toxicological ResearchNon-genotoxic; NOAEL of 150 mg/kg/day
Environmental SafetyMOE >100; minimal risk under current usage conditions

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexanol primarily involves its ability to undergo oxidation and reduction reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanol

Property 4-Tert-Butylcyclohexanol Cyclohexanol
Molecular Formula C₁₀H₂₀O C₆H₁₁OH
Polarity Low (tert-butyl increases hydrophobicity) Moderate (hydroxyl group dominates)
Catalytic Reactivity >99% conversion in 4 minutes (apolar nanopockets) 70% conversion under same conditions
Melting Point 62–70°C (mixture) 25°C

Key Insight: The tert-butyl group enhances hydrophobicity, making this compound more reactive in apolar environments compared to cyclohexanol.

4-Tetrahydropyranol

Property This compound 4-Tetrahydropyranol
Polarity Low Very low (ether oxygen reduces polarity)
Catalytic Reactivity >99% conversion in 4 minutes 20% conversion in 4 minutes
Application Catalysis, cosmetics Limited (lower reactivity)

Key Insight: Despite both being apolar, this compound’s alcohol group allows better compatibility with hydrophobic nanoreactors than 4-tetrahydropyranol’s ether structure.

4-Tert-Butylcyclohexanone (Precursor)

Property This compound 4-Tert-Butylcyclohexanone
Functional Group Alcohol (-OH) Ketone (C=O)
Synthesis Role Reduction product Starting material
GC Retention Time 9.7 min (cis), 10.4 min (trans) 11.3 min

Key Insight : Reduction of the ketone to alcohol introduces stereoselectivity, with catalysts like Zr-KIT-5 yielding specific cis/trans ratios (e.g., 85:15) .

4-Tert-Butylcyclohexyl Acetate

Property This compound 4-Tert-Butylcyclohexyl Acetate
Functional Group Alcohol Ester
Volatility Lower (due to H-bonding) Higher (ester group)
Application Cosmetics, catalysis Fragrances

Key Insight : Esterification increases volatility, making the acetate more suitable for fragrance formulations compared to the alcohol .

(4-Tert-Butylcyclohexyl)methanol

Property This compound (4-Tert-Butylcyclohexyl)methanol
Molecular Weight 156.27 g/mol 170.30 g/mol
Structure Single -OH group Additional hydroxymethyl (-CH₂OH)
Solubility Moderate in apolar solvents Higher polarity due to -CH₂OH

Biological Activity

4-Tert-butylcyclohexanol (CAS No. 98-52-2) is a compound that has garnered attention for its diverse biological activities, particularly in dermatological applications and antibacterial properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

This compound is a saturated cyclic alcohol characterized by a tert-butyl group attached to a cyclohexanol ring. It can be synthesized through various organic reactions, including oxidation processes that yield derivatives with varying biological activities .

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating derivatives of 4-tert-butylcyclohexanone, compounds demonstrated notable bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as some activity against Escherichia coli . The strongest activity was observed with bromolactone derivatives, which showed moderate antifeedant properties against pests like Myzus persicae (green peach aphid) .

CompoundActivity AgainstType of Activity
This compoundBacillus subtilisBacteriostatic
This compoundStaphylococcus aureusBacteriostatic
Bromolactone derivativeEscherichia coliModerate inhibition

2. Dermatological Applications

This compound has been studied for its effects on skin conditions, particularly sensitive skin and seborrheic dermatitis. A clinical trial involving a moisturizer containing this compound and licochalcone A showed significant improvements in skin hydration and reduced transepidermal water loss in patients with facial seborrheic dermatitis . The formulation effectively decreased the severity of the condition without adverse effects, highlighting its potential as a therapeutic adjunct.

  • Clinical Study Details:
    • Participants: 20 individuals with facial seborrheic dermatitis
    • Duration: 20 weeks
    • Results: Significant improvement in clinical severity assessments and reduced frequency of disease exacerbations.

The biological mechanisms underlying the effects of this compound include:

  • TRPV1 Antagonism: In vitro studies have shown that this compound significantly reduces TRPV1 activation, which is involved in pain and inflammatory responses in the skin . This suggests its utility in managing skin sensitivity and irritation.
  • Anti-inflammatory Effects: The combination with licochalcone A not only aids in reducing TRPV1 activation but also lowers NFκB signaling and PGE2 secretion, both of which are critical in inflammatory pathways .

Case Studies

Several studies have documented the efficacy of formulations containing this compound:

  • Sensitive Skin Treatment: A randomized controlled trial demonstrated that a cream formulation significantly alleviated symptoms such as erythema and stinging in individuals with sensitive skin .
  • Seborrheic Dermatitis Management: Another study confirmed that the moisturizer led to extended disease-free periods for patients suffering from chronic skin conditions, reducing reliance on topical corticosteroids .

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It has been found to be non-genotoxic and does not present significant risks for skin sensitization or reproductive toxicity . These findings support its use in cosmetic formulations and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 4-tert-butylcyclohexanol?

  • Methodological Answer : The compound can be synthesized via sodium hypochlorite oxidation of 4-tert-butylcyclohexanone, followed by sodium borohydride (NaBH₄) reduction. Reaction completion is monitored by TLC using p-anisaldehyde visualization. Purification involves extraction with dichloromethane, drying with anhydrous MgSO₄, and vacuum distillation .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound in a cool, dry environment (below 25°C) in airtight glass containers to prevent oxidation or moisture absorption. Its low water solubility (<1 g/L at 20°C) necessitates careful solvent selection for reactions .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Use IR spectroscopy to confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (if oxidized to the ketone) functional groups. GC-MS is preferred for purity analysis due to challenges in resolving axial/equatorial protons via ¹H-NMR. For isomer differentiation, NMR chemical shifts are critical: trans-isomer axial protons appear at 3.5 ppm, while cis-isomer equatorial protons resonate at 4.03 ppm .

Q. What safety precautions are essential when working with this compound?

  • Methodological Answer : Follow GHS guidelines (Warning signal word). Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do reaction conditions affect cis/trans isomer ratios in synthesized this compound?

  • Methodological Answer : Thermodynamic control (prolonged reaction time, higher temperatures) favors the trans-isomer due to lower steric strain. Kinetic control (short reaction time, low temperatures) favors the cis-isomer. Optimize conditions using time-course studies and Arrhenius analysis .

Properties

IUPAC Name

4-tert-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3
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InChI Key

CCOQPGVQAWPUPE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1CCC(CC1)O
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID5026623, DTXSID40883571, DTXSID50885182
Record name 4-tert-Butylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
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Molecular Weight

156.26 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli
Record name 4-tert-Butylcyclohexanol
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Record name trans-4-tert-Butylcyclohexanol
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name trans-4-tert-Butylcyclohexanol
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Vapor Pressure

0.005 [mmHg]
Record name 4-tert-Butylcyclohexanol
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CAS No.

98-52-2, 937-05-3, 21862-63-5
Record name 4-tert-Butylcyclohexanol
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Synthesis routes and methods I

Procedure details

Into a stainless autoclave (100 ml) were fed, under a nitrogen atmosphere, 4.0 g (0.026 mol) of 4-t-butylcyclohexanone, 12.5 mg (0.013 mmol) of RuCl2 (PPh3)3, 1.04 ml (0.104 mmol) of a 0.1M solution of KOH in isopropanol, 2.89 ml (0.052 mmol) of a 0.018M solution of trimethylenediamine in isopropanol and 10 ml of isopropanol. The mixture was stirred under a hydrogen gas pressure of 50 atm at room temperature for 16 hours. When the reaction mixture was analyzed by gas chromatography, it was found out that 4-t-butylcyclohexanol (weight ratio of cis-isomer:trans-isomer=95: 5) was thus formed at a conversion ratio of 100%. The reaction mixture was filtered under reduced pressure and the oily substance thus obtained was distilled at 113°-115° C./15 mmHg. Thus 3.44 g of the target cis-4-t-butylcyclohexanol with a high purity was obtained (yield: 85%). The physical data of this product are as follows. MS(EI)(m/z): 57 (100), 67 (43), 82 (39), 99 (20), 123 (12). IR (KBr) (cm-1): 3300, 2950, 1480, 1440, 1360, 1340, 1030, 1010.
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Synthesis routes and methods II

Procedure details

PL 137 526 describes the hydrogenation of p-tert-butylphenol to give p-tert-butylcyclohexanol using a nickel catalyst.
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture consisting of 50 g (0.33 mole) of 4-tert-butyl-phenol, 1.35 g of the catalyst prepared as described above under example 1A and 100 g of cyclohexane was introduced in an autoclave under nitrogen and then hydrogen was introduced until a stable pressure around 16×105Pa had been established. The reaction mixture was then heated to about 98° and the reaction was followed by gas chromatography. After 135 min, the reaction was interrupted by cooling to around 45° and the autoclave was purged with a nitrogen flow. After filtering, the catalyst was recovered under a flow of argon, washed with cyclohexane and recycled for the following hydrogenation operations. 4-tert-Butyl-cyclohexanol was obtained by distillation of the clear filtrate in 98% yield. The isomeric content was 81.9% of the cis isomer and 15.9% of the trans isomer.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture composed of 100 g (0.649 mole) of 4-tert-butyl-cyclohexanone, 1.35 g of the catalyst prepared as indicated in Example 1 and 150 g of cyclohexane were put into an autoclave under nitrogen and then hydrogen was introduced until the pressure settled at about 106Pa. The mixture was then heated to 70° and the reaction was followed by gas chromatography. The reaction was stopped by cooling and the autoclave was flushed with nitrogen. After filtering, the catalyst was recovered under argon flow, washed with cyclohexane and recycled for the following hydrogenation operations. The clear filtrate was evaporated to give a residue that, once distilled, provided 95.15 g of an isomeric mixture containing 87.7% of cis isomer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylcyclohexanol
Reactant of Route 2
4-Tert-butylcyclohexanol
Reactant of Route 3
4-Tert-butylcyclohexanol
Reactant of Route 4
4-Tert-butylcyclohexanol
Reactant of Route 5
4-Tert-butylcyclohexanol
Reactant of Route 6
4-Tert-butylcyclohexanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.